N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound featuring an indoline ring system fused with a thiophene ring and a methanesulfonamide functional group
Synthetic Routes and Reaction Conditions:
Indoline Synthesis: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Coupling Reaction: The indoline and thiophene units can be coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Methanesulfonamide Introduction: The methanesulfonamide group can be introduced through the reaction of the coupled product with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion of the thiophene ring to its corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reduction reactions can be performed on the indoline ring, converting it to indole derivatives using reducing agents like sodium borohydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Methanesulfonyl chloride, triethylamine, various nucleophiles.
Major Products Formed:
Oxidation: Thiophene sulfoxide, thiophene sulfone.
Reduction: Indole derivatives.
Substitution: Various substituted methanesulfonamides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
N-(2-(indolin-1-yl)ethyl)methanesulfonamide
N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
Indoline derivatives
Thiophene derivatives
Uniqueness: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to its combination of indoline and thiophene rings, which provides distinct chemical and biological properties compared to its similar compounds.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields. Its potential to contribute to advancements in medicine, industry, and research highlights its importance in the scientific community.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-21(18,19)16-11-14(15-7-4-10-20-15)17-9-8-12-5-2-3-6-13(12)17/h2-7,10,14,16H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGPERTRZYETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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